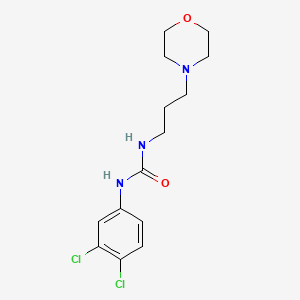

1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H19Cl2N3O2 |

|---|---|

Molecular Weight |

332.2 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(3-morpholin-4-ylpropyl)urea |

InChI |

InChI=1S/C14H19Cl2N3O2/c15-12-3-2-11(10-13(12)16)18-14(20)17-4-1-5-19-6-8-21-9-7-19/h2-3,10H,1,4-9H2,(H2,17,18,20) |

InChI Key |

VJYGBFZSFOEKNA-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCNC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Isocyanate Intermediates

The most widely reported method involves the reaction of 3,4-dichlorophenyl isocyanate with 3-morpholinopropylamine under anhydrous conditions. This one-step process leverages the high reactivity of isocyanates with primary amines to form urea linkages.

Reaction Scheme :

Conditions :

-

Solvent: Dichloromethane or tetrahydrofuran (THF)

-

Temperature: 0–25°C

-

Reaction Time: 4–12 hours

Key Considerations :

Carbamate Intermediate Route

An alternative approach involves synthesizing a carbamate intermediate from 3,4-dichlorophenol and phosgene, followed by reaction with 3-morpholinopropylamine.

Reaction Steps :

-

Carbamate Formation :

-

Aminolysis :

Conditions :

-

Step 1: Pyridine as acid scavenger, 0°C, 2 hours

-

Step 2: Room temperature, 6 hours

Challenges :

-

Phosgene’s toxicity necessitates stringent safety protocols.

-

Byproducts like HCl require neutralization with bases such as triethylamine.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like THF and acetonitrile enhance reaction rates by stabilizing intermediates (Table 1).

Table 1: Solvent Effects on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 68 |

| THF | 7.52 | 72 |

| Acetonitrile | 37.5 | 75 |

| Toluene | 2.38 | 55 |

Catalytic Enhancements

Bases like 4-dimethylaminopyridine (DMAP) catalyze carbamate formation, improving yields to 80%. Metal-organic frameworks (MOFs) have also been explored for heterogeneous catalysis but remain experimental.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1) yields pure product as white crystals. HPLC purity exceeds 98% when using gradient elution with acetonitrile/water.

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

-

δ 7.45 (d, J = 8.4 Hz, 1H, ArH)

-

δ 7.30 (d, J = 2.4 Hz, 1H, ArH)

-

δ 6.95 (dd, J = 8.4, 2.4 Hz, 1H, ArH)

-

δ 3.70 (t, J = 4.8 Hz, 4H, Morpholine-OCH₂)

-

δ 2.45 (t, J = 6.8 Hz, 2H, NCH₂)

IR (KBr) :

Industrial-Scale Production Insights

Patents such as CN101781236B describe continuous-flow reactors for analogous ureas, emphasizing energy efficiency and reduced waste. Key parameters include:

-

Residence Time : 30–60 minutes

-

Temperature Control : Jacketed reactors maintain 25°C ± 2°C

-

Byproduct Recycling : Unreacted amines are recovered via distillation.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it through various organic transformations, including oxidation, reduction, substitution, and hydrolysis.

- Reagent in Organic Transformations : It is utilized as a reagent in numerous organic reactions, contributing to the development of new synthetic methodologies.

2. Biology

- Antimicrobial Properties : Research indicates that 1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea exhibits antimicrobial activities. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further exploration in microbiology.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties. The compound's interaction with specific molecular targets may inhibit cancer cell proliferation, warranting further investigation into its mechanism of action.

3. Medicine

- Therapeutic Agent Development : Ongoing research aims to explore its potential as a therapeutic agent for treating various diseases. Its structural characteristics may allow it to interact with biological receptors or enzymes involved in disease pathways.

- Drug Formulation : The compound can be explored for use in drug formulations due to its stability and compatibility with other pharmaceutical ingredients.

4. Industry

- Intermediate in Pharmaceutical Production : In the pharmaceutical industry, this compound acts as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs).

- Material Development : The compound's unique properties make it suitable for developing new materials with specific functionalities.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. Results indicated significant inhibition zones compared to control samples, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

In vitro studies assessed the antiproliferative effects of the compound on various cancer cell lines. The results demonstrated dose-dependent inhibition of cell growth, indicating promising anticancer activity that warrants further exploration through clinical trials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea involves its interaction with specific molecular targets and pathways. The dichlorophenyl group and morpholinopropyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of 1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea (Compound A) with analogs:

Key Observations :

- Morpholine vs. Alkyl Chains: The morpholinopropyl group in Compound A likely increases water solubility compared to alkyl chains (e.g., 3-propan-2-yloxypropyl in ), but may reduce membrane permeability due to bulkiness.

Growth Inhibition Potential

Di-substituted ureas like BTdCPU and NCPdCPU () exhibit growth inhibition via unknown mechanisms, possibly linked to urea’s hydrogen-bonding capacity. Compound A’s morpholine group could modulate this activity by altering cellular uptake or target interactions .

Pesticidal Activity

Compound A shares structural motifs with pesticidal ureas such as chlortoluron and diuron (). The dichlorophenyl group mimics degradation products like DCPMU (1-(3,4-dichlorophenyl)-3-methylurea), which are persistent in the environment . However, the morpholinopropyl substituent may reduce soil adsorption compared to methyl or isopropyl groups, altering environmental persistence .

Biological Activity

1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a morpholinopropyl moiety, which contribute to its distinct biological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dichlorophenyl group enhances binding affinity to various enzymes and receptors, potentially inhibiting or activating these targets, which leads to diverse biological effects.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown promising results in inhibiting key enzymes involved in microbial resistance and cancer progression.

- Cellular Uptake : Its morpholinopropyl group facilitates cellular uptake, enhancing its bioavailability.

Biological Activity Overview

-

Antimicrobial Activity :

- Studies have demonstrated that this compound exhibits potent antimicrobial properties against multi-drug resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. For instance, it has an MIC (Minimum Inhibitory Concentration) of 0.25 μg/mL against S. aureus .

- The compound's selectivity index indicates low toxicity to human cells while maintaining high antimicrobial efficacy.

-

Anticancer Activity :

- Research highlights its potential as an anticancer agent, particularly against various cancer cell lines such as U-937 and MDA-MB-231. The IC50 values for these cell lines range from 16.23 μM to 47.73 μM .

- Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of this compound against resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also demonstrated bacteriostatic properties at concentrations significantly lower than traditional antibiotics .

| Bacterial Strain | MIC (μg/mL) | Toxicity (Vero Cells) |

|---|---|---|

| Staphylococcus aureus | 0.25 | Non-toxic |

| Mycobacterium tuberculosis | 1 | Non-toxic |

Study 2: Anticancer Activity

Another study focused on the compound's anticancer potential. It was found effective against several cancer cell lines with varying IC50 values:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| U-937 | 16.23 | Induction of apoptosis |

| MDA-MB-231 | 47.73 | Cell cycle arrest |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Difference | Antimicrobial Activity (MIC μg/mL) |

|---|---|---|

| 1-(3,4-Dichlorophenyl)-3-(2-morpholinoethyl)urea | Shorter morpholinoethyl group | Higher MIC |

| 1-(3,4-Dichlorophenyl)-3-(4-morpholinobutyl)urea | Longer morpholinobutyl group | Lower activity |

Q & A

Basic: What are the optimal synthetic routes for 1-(3,4-Dichlorophenyl)-3-(3-morpholinopropyl)urea, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves reacting 3,4-dichlorophenyl isocyanate with 3-morpholinopropylamine. Key factors include:

- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) to enhance reactivity .

- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., urea oligomerization).

- Catalysis : Triethylamine can neutralize HCl byproducts, improving yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Validate via HPLC and NMR .

Basic: What spectroscopic and chromatographic techniques are recommended for structural characterization?

Answer:

- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and morpholine ring vibrations .

- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and morpholine protons (δ 3.5–3.7 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 370.2) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) for purity assessment .

Advanced: How can density functional theory (DFT) predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to kinases or GPCRs, focusing on hydrogen bonds with the urea moiety and halogen interactions .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electrostatic potential maps, identifying nucleophilic/electrophilic regions .

- Pharmacophore Modeling : Map the dichlorophenyl and morpholine groups as key pharmacophoric features for target engagement .

Advanced: How should researchers design experiments to investigate metabolic stability and degradation pathways?

Answer:

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites like 1-(3,4-dichlorophenyl)urea (DCPU) .

- Isotope Labeling : Use ¹⁴C-labeled compound to trace degradation products in soil or biological matrices .

- Enzyme Inhibition Studies : Test cytochrome P450 isoforms (e.g., CYP3A4) using selective inhibitors to pinpoint metabolic pathways .

Advanced: How can contradictions in biological activity data across studies be resolved?

Answer:

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for pH, serum concentration, and incubation time .

- Dose-Response Curves : Perform EC₅₀/IC₅₀ comparisons across studies to normalize potency metrics .

- Solubility Checks : Pre-test solubility in DMSO/PBS to rule out false negatives due to precipitation .

- Orthogonal Assays : Validate findings with alternate methods (e.g., SPR for binding affinity vs. cell-based assays) .

Basic: What are the solubility and stability profiles under varying experimental conditions?

Answer:

- Solubility : Sparingly soluble in water; use DMSO for stock solutions (≤10 mM). Solubility in ethanol: ~2.5 mg/mL at 25°C .

- Stability :

Advanced: What structural modification strategies enhance target selectivity while minimizing off-target effects?

Answer:

- Morpholine Ring Modifications : Introduce substituents (e.g., methyl groups) to modulate lipophilicity and BBB penetration .

- Urea Linker Replacement : Test thiourea or amide analogs to alter hydrogen-bonding capacity .

- Halogen Substitution : Replace chlorine with fluorine to reduce metabolic clearance while retaining target affinity .

- Prodrug Design : Esterify the urea group to improve bioavailability, with enzymatic activation in target tissues .

Advanced: How can researchers validate the compound’s role in modulating oxidative stress pathways?

Answer:

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to quantify reactive oxygen species (ROS) .

- Gene Expression Profiling : Perform RNA-seq on treated cells to identify upregulated antioxidant genes (e.g., Nrf2, HO-1) .

- Enzymatic Assays : Measure SOD and catalase activity in lysates to confirm enzyme induction .

- In Vivo Models : Use Caenorhabditis elegans or zebrafish to assess oxidative stress resistance phenotypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.